

Conformational Analysis of 2-Substituted Morpholine Ethanamines

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Compound of Interest

Compound Name: 2-(2-Methylmorpholin-4-yl)ethan-1-amine
CAS No.: 954581-27-2
Cat. No.: B3373214

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A Structural Guide for Medicinal Chemistry & Drug Design

Executive Summary

The 2-substituted morpholine ethanamine scaffold represents a privileged substructure in modern drug discovery, bridging the gap between solubility-enhancing heterocycles and specific pharmacophoric recognition elements. Found in targets ranging from GPCRs (e.g., Norepinephrine Reuptake Inhibitors) to Kinases (e.g., PI3K inhibitors), this moiety's biological efficacy is strictly governed by its three-dimensional conformational ensemble.

This guide deconstructs the structural dynamics of this scaffold, focusing on the interplay between the C2-chiral center, the morpholine ring pucker, and the ethanamine side-chain flexibility. It provides actionable protocols for determining bioactive conformations using NMR spectroscopy and computational modeling.

The Structural Scaffold: Degrees of Freedom

To analyze the conformation, we must first isolate the dynamic components of the molecule.

The 2-substituted morpholine ethanamine consists of three coupled mechanical systems:

- The Morpholine Core: A six-membered heterocycle exhibiting chair-chair interconversion.[1]
- The C2-Substituent (The Anchor): A chiral center that biases the ring conformation, typically locking the substituent in an equatorial position to minimize 1,3-diaxial strain.
- The Ethanamine Tail: A flexible side chain (usually at N4 or C2) capable of forming Intramolecular Hydrogen Bonds (IMHB) or adopting specific rotameric states (gauche/anti).

The Energetic Landscape

The morpholine ring is not a static chair.[1] While the Chair-Equatorial (Chair-Eq) conformer is generally the global minimum (approx. 7.5 kcal/mol more stable than the twist-boat), the introduction of a substituent at C2 creates a "locking" effect.

- C2-Equatorial Preference: For bulky substituents (e.g., Aryl, Benzyl), the equatorial orientation is energetically favored by >2.5 kcal/mol.
- N-Inversion: The nitrogen atom (N4) undergoes pyramidal inversion. In 2-substituted morpholines, the N-substituent (the ethanamine tail) often prefers the equatorial orientation to avoid steric clash with the C2-substituent and C6-axial protons.

Theoretical Framework & Intramolecular Forces

Intramolecular Hydrogen Bonding (IMHB)

A critical feature of the ethanamine side chain is its ability to fold back onto the morpholine ring. This "scorpion-tail" effect is driven by IMHB.

- Donor-Acceptor Pairs: The primary amine ($-NH_2$) of the ethanamine tail acts as a hydrogen bond donor.
- Acceptors:
 - Ring Oxygen (O1): A weak acceptor, but geometrically accessible if the side chain adopts a specific gauche rotamer.

- Ring Nitrogen (N4): If the side chain is at C2, the N4 lone pair is a strong acceptor.
- External Solvation: In protic solvents (water), IMHBs are often disrupted; in lipophilic environments (protein binding pockets), they are stabilized, effectively "pre-organizing" the ligand.

The Gauche Effect in the Ethanamine Chain

The N-C-C-N torsion angle of the ethanamine tail is subject to the gauche effect. Due to hyperconjugation (

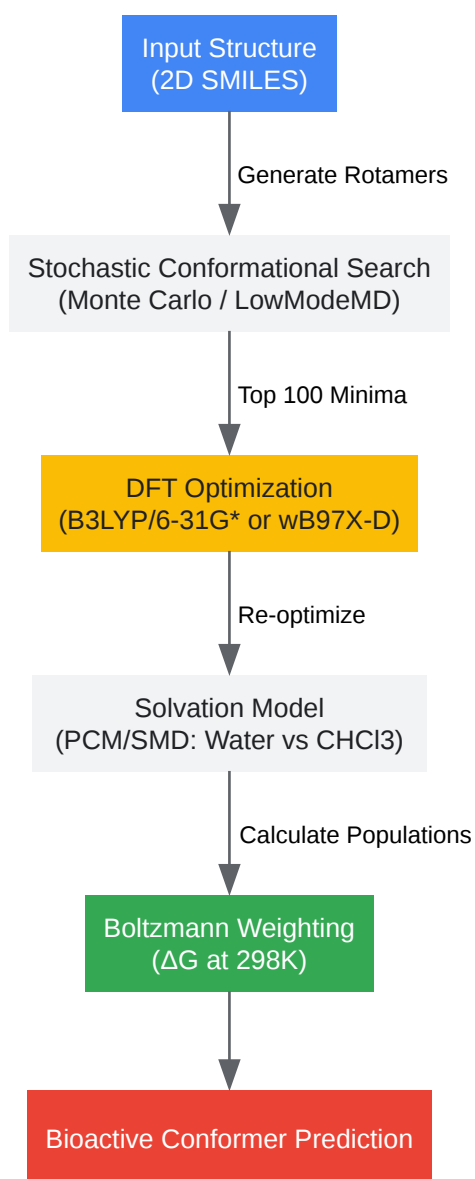
), the gauche conformation (60°) is often stabilized relative to the anti conformation (180°), particularly when protonated or chelated to a metal ion.

Computational Methodology: The "Virtual Truth"

Before synthesis, the conformational ensemble should be mapped computationally.

Workflow Diagram

The following Graphviz diagram outlines the standard workflow for conformational analysis of this scaffold.



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Caption: Workflow for determining the solution-phase conformational ensemble of morpholine derivatives.

Protocol 1: Computational Conformational Search

- Force Field Minimization: Use OPLS4 or MMFF94 to generate an initial pool of rotamers. Focus on the C2-N4 and N-C(ethyl)-C(ethyl) torsions.
- DFT Refinement: Optimize low-energy conformers using Density Functional Theory (DFT).

- Recommended Functional:
B97X-D (includes dispersion corrections critical for folding).
- Basis Set: 6-311+G(d,p).
- Solvation: Perform calculations in vacuum (to simulate hydrophobic pockets) and implicit water (PCM model) to estimate the energetic cost of desolvation.

Experimental Validation: The "Observed Truth"

Computational models must be validated by physical data. NMR spectroscopy is the gold standard for solution-phase analysis.

Protocol 2: NMR Analysis of Ring Pucker

Objective: Determine if the C2-substituent is Axial or Equatorial.

- Sample Prep: Dissolve 5 mg of compound in
(promotes IMHB) and
(disrupts IMHB) to compare shifts.
- Experiment: Acquire ¹H-NMR with high resolution (>400 MHz).
- Analysis (The Karplus Relationship):
 - Focus on the Vicinal Coupling Constants () between H2 and H3 protons.
 - Axial-Axial (): Large coupling (10–12 Hz). Indicates the proton at C2 is Axial (thus Substituent is Equatorial).
 - Axial-Equatorial (): Small coupling (2–5 Hz).

- Decision Rule: If the multiplet at C2 shows a large coupling constant (>10 Hz), the substituent is Equatorial (Preferred).

Protocol 3: NOESY/ROESY for Side Chain Folding

Objective: Determine the proximity of the ethanamine tail to the ring.

- Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
- Target Signals: Look for cross-peaks between the Ethanamine CH₂ protons and the C2/C6 ring protons.
- Interpretation:
 - Strong NOE between Ethanamine and C2-H
Folded/Compact conformation.
 - No NOE
Extended/Linear conformation.

Quantitative Data Summary: Expected Parameters

| Parameter | Value (Chair-Eq) | Value (Chair-Ax) | Interpretation |
|---------------------|------------------|---------------------|--|
| | 10.5 - 12.0 Hz | 2.0 - 4.0 Hz | Large confirms equatorial substituent. |
| | 2.5 - 4.0 Hz | 2.5 - 4.0 Hz | Less diagnostic; use for confirmation. |
| | 0.0 kcal/mol | +1.4 - 2.8 kcal/mol | Equatorial is thermodynamically dominant. |
| N-Inversion Barrier | ~6-8 kcal/mol | ~6-8 kcal/mol | Fast exchange at RT; average signals seen. |

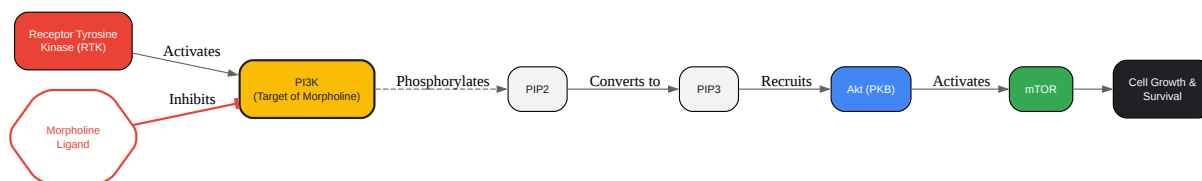
Case Study: Pharmacological Implications

In the context of Norepinephrine Reuptake Inhibitors (NRIs) like Reboxetine analogues, the conformation of the morpholine ring dictates binding affinity.

- The "Active" Shape: The binding pocket typically requires the aryl group at C2 to be equatorial to fit a hydrophobic sub-pocket.
- The Protonation Switch: Under physiological pH (7.4), the morpholine nitrogen is protonated (). This locks the N-inversion and creates a specific cationic pharmacophore. The ethanamine tail can then engage in ionic interactions with Aspartate residues in the receptor.

Signaling Pathway Relevance (PI3K Example)

Many 2-substituted morpholines act as kinase inhibitors.[1] The following diagram illustrates the pathway where this scaffold interferes.



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Caption: Morpholine derivatives inhibit the PI3K/Akt/mTOR pathway by competing for the ATP binding site.

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